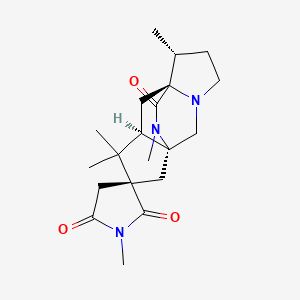

Aspergillimide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aspergillimide is a secondary metabolite produced by the fungus Aspergillus japonicus. It belongs to a family of fungal metabolites known as asperparalines, which are characterized by their unique structural features, including a bridged diazabicyclo[2.2.2]octanone core and a spiro-succinimide motif . This compound has garnered attention due to its potent biological activities, particularly its paralytic effects on insects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of aspergillimide involves a series of complex steps, including oxidative and reductive radical cyclizations. These steps are crucial for constructing the cyclopentane and spiro-succinimide units that are central to the compound’s structure . The key steps in the synthesis include:

Oxidative Radical Cyclization: This step introduces the alkene unit through direct beta-hydrogen abstraction or coupling with a radical initiator.

Reductive Radical Cyclization: This step helps in forming the spiro-succinimide unit by reducing the intermediate radicals.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of okara (soybean residue) with Aspergillus japonicus JV-23. The compound is then isolated and purified using various chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Aspergillimide undergoes several types of chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, reducing the molecule to its simpler forms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidative Reagents: Common oxidative reagents include oxygen, hydrogen peroxide, and various peroxides.

Reductive Reagents: Common reductive reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

Substitution Reagents: Common substitution reagents include halogens, alkyl halides, and nucleophiles.

Major Products: The major products formed from these reactions include oxo-derivatives, reduced forms of this compound, and various substituted derivatives .

Aplicaciones Científicas De Investigación

Aspergillimide has a wide range of scientific research applications, including:

Mecanismo De Acción

Aspergillimide exerts its effects by selectively blocking insect nicotinic acetylcholine receptors. This action leads to paralysis in insects, making it a potent insecticidal agent . The compound’s unique structure allows it to interact specifically with these receptors, disrupting normal neural transmission and leading to paralysis .

Comparación Con Compuestos Similares

Asperparaline A, B, and C: These compounds share a similar structural framework with aspergillimide, including the bridged diazabicyclo[2.2.2]octanone core and spiro-succinimide motif.

16-Oxothis compound: This compound is an oxo-derivative of this compound and shares similar biological activities.

Uniqueness: this compound is unique due to its specific mode of action on insect nicotinic acetylcholine receptors and its potent paralytic effects. Its structural complexity and the presence of the spiro-succinimide motif also distinguish it from other similar compounds .

Propiedades

Fórmula molecular |

C20H29N3O3 |

|---|---|

Peso molecular |

359.5 g/mol |

Nombre IUPAC |

(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione |

InChI |

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1 |

Clave InChI |

RTNMRJRMTGSUAE-DWPFRNKMSA-N |

SMILES isomérico |

C[C@@H]1CCN2[C@@]13C[C@H]4[C@@](C2)(C[C@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |

SMILES canónico |

CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[(4-Bromo-2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B10814046.png)

![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)